molecular formula C39H43N5O12S B579319 Penimocycline CAS No. 16259-34-0

Penimocycline

Cat. No.: B579319
CAS No.: 16259-34-0
M. Wt: 805.9 g/mol
InChI Key: XXYRJHQJYSUIJA-YABKDXSZSA-N
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Description

Penimocycline is a chemical compound known for its potential as an inhibitor for the SARS-CoV-2 main protease. It is one of the top leads identified in studies aimed at enhancing COVID-19 therapy . This compound has garnered attention due to its promising binding capabilities and potential therapeutic applications.

Preparation Methods

The synthetic routes for penimocycline involve complex organic synthesis techniques. The preparation typically includes the following steps:

Chemical Reactions Analysis

Penimocycline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Penimocycline has a wide range of scientific research applications:

Mechanism of Action

Penimocycline exerts its effects by binding to specific molecular targets, such as the SARS-CoV-2 main protease. This binding inhibits the protease’s activity, preventing the virus from replicating. The compound’s mechanism involves interactions with the enzyme’s active site, blocking its function and thereby reducing viral load .

Comparison with Similar Compounds

Penimocycline can be compared with other similar compounds, such as:

  • Periandrin V
  • Cis-p-Coumaroylcorosolic Acid
  • Glycyrrhizin
  • Uralsaponin B

These compounds share similar inhibitory properties against viral proteases but differ in their chemical structures and specific binding affinities. This compound’s unique structure allows for specific interactions with the SARS-CoV-2 main protease, making it a promising candidate for further research and development .

Properties

CAS No.

16259-34-0

Molecular Formula

C39H43N5O12S

Molecular Weight

805.9 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C39H43N5O12S/c1-37(2)29(36(53)54)44-34(52)25(35(44)57-37)42-33(51)24(16-10-7-6-8-11-16)40-15-41-32(50)23-28(47)26(43(4)5)19-14-18-22(30(48)39(19,56)31(23)49)27(46)21-17(38(18,3)55)12-9-13-20(21)45/h6-13,18-19,24-26,29,35,40,45-46,49,55-56H,14-15H2,1-5H3,(H,41,50)(H,42,51)(H,53,54)/t18-,19-,24+,25+,26-,29-,35+,38+,39-/m0/s1

InChI Key

XXYRJHQJYSUIJA-YABKDXSZSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O)N(C)C)O

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCNC(=O)C4=C(C5(C(CC6C(=C(C7=C(C6(C)O)C=CC=C7O)O)C5=O)C(C4=O)N(C)C)O)O)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCNC(=O)C4=C(C5(C(CC6C(=C(C7=C(C6(C)O)C=CC=C7O)O)C5=O)C(C4=O)N(C)C)O)O)C(=O)O)C

Origin of Product

United States

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